(3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Description
分子几何结构的X射线晶体学分析
单晶X射线衍射测定显示,该化合物结晶于单斜晶系P21/n空间群,晶胞参数为a=14.9088(13) Å,b=5.7669(5) Å,c=17.9074(15) Å,β=104.491(2)°,晶胞体积1490.7(2) ų。分子平面性分析表明,二硫醇并喹啉母核与(3-氟苯基)甲酮基团形成53.2°的二面角,这种扭曲构型源于硫代羰基与邻位甲基的空间位阻效应(表1)。
表1 关键键长与键角参数
| 键/角 | 数值 (Å/°) |
|---|---|
| S1-C2 | 1.682(3) |
| C5-C6 | 1.489(4) |
| C3-F1 | 1.352(3) |
| S1-C2-S2 | 104.2(1) |
| C6-C5-C4 | 119.8(2) |
分子间通过C-H···S氢键(2.89 Å)和π-π堆积(面间距3.42 Å)形成三维超分子网络,这种相互作用模式显著影响其固态物理性质。
取代基效应的核磁共振谱解析
¹H NMR(400 MHz, CDCl₃)谱中,3-氟苯基质子呈现特征裂分:δ 7.45(dd, J=8.4, 5.6 Hz, 1H)对应邻位质子,7.28(td, J=8.0, 2.4 Hz, 1H)为间位质子,7.12(ddd, J=9.2, 2.4, 1.2 Hz, 1H)归属对位质子。¹³C NMR显示C=O羰基碳出现在δ 192.7,较未氟化类似物向低场位移3.5 ppm,证实氟原子的强吸电子效应通过共轭体系传递。
二维NOESY谱揭示4,4,7,8-四甲基中的C7-CH₃(δ 1.98)与喹啉环H-6(δ 8.21)存在空间接近,证明甲基取代导致分子构象锁定。通过对比4-氯代类似物(δ C=O 189.2),发现3-氟取代使羰基去屏蔽程度增加12%,显示取代基位置对电子分布的关键影响。
质谱裂解特征分析
高分辨质谱(HRMS-ESI)测得准分子离子峰[M+H]⁺ m/z 457.0834(计算值457.0831),主要裂解途径包括:
- 硫代羰基丢失(-COS,Δm/z=76.9773)生成m/z 380.1061碎片
- 二硫环开环伴随甲基丢失(-S₂CH₃,Δm/z=95.0047)形成m/z 362.1014离子
- 氟苯甲酰基断裂(-C₆H₄FCO,Δm/z=153.0321)产生m/z 304.0513基峰
与4,4-二甲基类似物相比,本化合物在m/z 200-300区间出现特征碎片簇(Δm/z=28.0312),推测源于四甲基取代引发的β-断裂反应。
Properties
Molecular Formula |
C21H18FNOS3 |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(3-fluorophenyl)-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C21H18FNOS3/c1-11-8-15-16(9-12(11)2)23(19(24)13-6-5-7-14(22)10-13)21(3,4)18-17(15)20(25)27-26-18/h5-10H,1-4H3 |
InChI Key |
VPWMAMXANRWGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the dithiolo group. The final steps involve the addition of the fluorophenyl group and the methanone moiety. Common reagents used in these reactions include halogenated solvents, strong bases, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to minimize by-products and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which (3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of the target compound with two analogs:
Key Observations :
- Electronic Effects: The 3-fluorophenyl group in the target compound is smaller and more electronegative than the 4-chlorophenoxy (Analog 1) or 3-nitrophenyl (Analog 2) groups. This may enhance binding specificity in biological targets due to reduced steric hindrance and stronger dipole interactions .
Biological Activity
The compound (3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound through various studies and analyses, including its potential applications in medicinal chemistry.
Chemical Structure
The compound features a complex structure characterized by a fluorinated phenyl group and a dithioloquinoline moiety. The structural formula can be represented as follows:
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound and its derivatives:
- Antitumor Activity : The compound has shown significant inhibitory effects against various cancer cell lines. For instance, it was reported to have an IC50 value of 0.36 μM against JAK3, indicating potent activity against this target .
- Protein Kinase Inhibition : The compound demonstrated promising inhibitory activity against several protein kinases involved in cancer progression. In particular, it showed high activity against NPM1-ALK and cRAF[Y340D][Y341D], with IC50 values ranging from 0.25 to 0.78 μM .
- Anti-inflammatory Properties : The compound's derivatives exhibited anti-inflammatory effects with potential applications in treating inflammatory diseases. The predicted probability of these compounds displaying chemoprotective and antitumor effects was notably high (56–66%) based on computational models .
Table 1: Biological Activity Profile
| Compound | Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 2a | JAK3 | 0.36 | Antitumor |
| 2b | NPM1-ALK | 0.54 | Antitumor |
| 2c | cRAF[Y340D][Y341D] | 0.78 | Antitumor |
| 2q | JAK3 | 0.46 | Antitumor |
Case Studies
Several case studies have been published that further elucidate the biological activity of this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. This suggests its potential as a lead compound for developing new anticancer agents .
- Mechanistic Studies : Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone, and how can purity be optimized?
- Methodology : Utilize multi-step protocols involving cyclocondensation and ketone coupling. For example, thiolactam intermediates (e.g., 4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline) can be synthesized via LiAlH4-mediated reduction followed by thiol oxidation . Final coupling with 3-fluorobenzoyl chloride under anhydrous conditions (e.g., CHCl3 with SOCl2 as a catalyst) yields the target compound. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensures ≥97% purity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Analyze and spectra to confirm the fluorophenyl moiety (δ ~7.4–7.6 ppm for aromatic protons) and thioxo group (δ ~190–200 ppm for ) .
- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak (expected m/z: [M+H] ~470.2) and isotopic patterns consistent with sulfur/fluorine .
- HPLC : Employ a C18 column (acetonitrile/water, 0.1% TFA) to assess purity, with UV detection at 254 nm for quinoline absorption .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of the dithioloquinoline core be elucidated?
- Methodology : Perform kinetic studies under varying conditions (temperature, solvent polarity). For example, monitor intermediates via in situ FTIR to track thiolactam cyclization. Isotopic labeling (e.g., ) combined with mass spectrometry can identify rate-determining steps, such as sulfur-sulfur bond formation .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Methodology : Compare analogs with modified substituents (e.g., chloro instead of fluoro, methyl vs. ethyl groups). For instance, replacing the 3-fluorophenyl group with 4-chlorophenyl reduces solubility but enhances binding affinity to thiol-reactive enzymes (IC improvement by ~30%) . Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with biological activity .
Q. How can environmental stability and degradation pathways of this compound be evaluated?
- Methodology : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 5–9) and quantify degradation via LC-MS. The thioxo group is prone to oxidation, forming sulfoxide derivatives .
- Biodegradation : Use soil microcosms (OECD 307 guidelines) to measure half-life under aerobic/anaerobic conditions. Methyl groups on the quinoline ring slow microbial degradation (t > 60 days) .
Q. What experimental designs are suitable for resolving contradictions in bioactivity data across studies?
- Methodology : Apply split-plot factorial designs (e.g., randomized blocks with four replicates) to isolate variables like solvent polarity or cell line variability. For example, discrepancies in cytotoxicity (IC ± 15%) can be addressed by normalizing data to positive controls (e.g., doxorubicin) and using ANOVA with post-hoc Tukey tests .
Q. How can computational models predict the compound’s interaction with biological targets?
- Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to study binding to cysteine proteases. The dithiolo group exhibits strong covalent interactions with catalytic cysteine residues (binding energy ΔG ~-9.2 kcal/mol). Validate predictions via SPR (surface plasmon resonance) assays .
Data Contradiction Analysis
Q. Why do reported melting points and solubility values vary across literature sources?
- Methodology : Trace discrepancies to polymorphic forms or hydration states. Use DSC (differential scanning calorimetry) to identify polymorphs (e.g., Form I: mp 162°C vs. Form II: mp 155°C). Solubility differences in DMSO (10–15 mg/mL) may arise from residual crystallinity—characterize via PXRD and refine protocols using sonication-assisted dissolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
